(4-(1H-pyrazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
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Description
This compound is a complex organic molecule that contains several heterocyclic moieties, including pyrazole, pyridine, and benzimidazole . These types of compounds are often of interest in medicinal chemistry due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings include a pyrazole ring, a pyridine ring, and a benzimidazole ring .Scientific Research Applications
Synthesis and Biological Activities
Research has led to the synthesis of new derivatives involving this compound and evaluating their antioxidant and antimicrobial activities. For instance, a study conducted by Bassyouni et al. (2012) synthesized a new series of derivatives and evaluated them for their antioxidant and antimicrobial activities. The study also explored the quantitative structure–activity relationships and molecular docking of these compounds, demonstrating their potential in drug development and as functional materials due to their significant activity against various pathogens and their high antioxidant properties (Bassyouni et al., 2012).
Optical and Material Applications
Another application involves the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant optical properties. Volpi et al. (2017) synthesized a series of these derivatives, demonstrating their large Stokes' shift and tunable quantum yields, which are essential for developing luminescent materials. The study highlights the potential of these compounds in creating low-cost, efficient luminescent materials for various applications (Volpi et al., 2017).
Structural and Synthetic Chemistry
The compound has also been a focal point in structural and synthetic chemistry research, exploring new synthetic methods and the resulting structural characteristics. For example, research on the synthesis of cinnoline derivatives, which are known for a wide spectrum of pharmacological activities, involved the synthesis of related compounds to explore their potential applications further (Bawa et al., 2010).
Anticancer and Antimicrobial Properties
Moreover, the compound and its derivatives have been studied for their anticancer and antimicrobial properties. A study by Mullagiri et al. (2018) synthesized new conjugates and evaluated their antiproliferative activity against various human cancer cell lines, demonstrating significant cytotoxicity and potential as tubulin polymerization inhibitors (Mullagiri et al., 2018).
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O/c25-17(15-12-13(6-8-19-15)24-9-3-7-20-24)23-11-10-22-16-5-2-1-4-14(16)21-18(22)23/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAXTISCSCVJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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